(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate
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Overview
Description
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate, often involves multi-step reactions. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an ortho-nitrotoluene with a formamide derivative, followed by reduction and cyclization . Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can yield indole-3-methanol .
Scientific Research Applications
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
99497-23-1 |
---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(6-butyl-7-methoxy-1,5-dimethylindol-4-yl) acetate |
InChI |
InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(21-12(3)19)14-9-10-18(4)15(14)17(13)20-5/h9-10H,6-8H2,1-5H3 |
InChI Key |
GXNAEZBIVQOKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C2C=CN(C2=C1OC)C)OC(=O)C)C |
Origin of Product |
United States |
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